2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile
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Overview
Description
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile: is an organic compound characterized by the presence of a naphthalene ring substituted with a trifluoromethoxy group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile typically involves the reaction of 7-(trifluoromethoxy)naphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by the addition of 7-(trifluoromethoxy)naphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features may contribute to the biological activity of drug candidates, making it a valuable intermediate in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
7-(Trifluoromethoxy)naphthalene: Lacks the acetonitrile group, reducing its versatility in chemical reactions.
1-Naphthylacetonitrile: Similar structure but without the trifluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is unique due to the presence of both trifluoromethoxy and nitrile groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H8F3NO |
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Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-5-4-9-2-1-3-10(6-7-17)12(9)8-11/h1-5,8H,6H2 |
InChI Key |
LAYTXARZHDFANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CC#N |
Origin of Product |
United States |
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